4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid
Description
Properties
IUPAC Name |
4-[4-(2,3-dihydroindol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-17(12-22-11-10-14-4-2-3-5-18(14)22)21-19(25-13)15-6-8-16(9-7-15)20(23)24/h2-9H,10-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKWVXCWEHCVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)O)CN3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclization
The Robinson-Gabriel method, involving cyclodehydration of β-acylaminoketones, is a classical route to oxazoles. For the 5-methyl substitution, a β-acylaminoketone precursor like ethyl 4-(2-acetamido-3-oxobutyl)benzoate could undergo cyclization with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA):
$$
\text{Ethyl 4-(2-acetamido-3-oxobutyl)benzoate} \xrightarrow{\text{POCl}3} \text{Ethyl 4-(5-methyl-1,3-oxazol-2-yl)benzoate} + \text{H}2\text{O}
$$
This method typically achieves moderate yields (60–75%) but requires stringent anhydrous conditions.
Van Leusen Reaction
The Van Leusen reaction with TosMIC (tosylmethyl isocyanide) and aldehydes offers a regioselective pathway. Reacting 4-formylbenzoic acid ethyl ester with TosMIC in the presence of a base like K₂CO₃ generates the oxazole ring:
$$
\text{4-CHO-C}6\text{H}4\text{-COOEt} + \text{TosMIC} \xrightarrow{\text{K}2\text{CO}3} \text{Ethyl 4-(5-methyl-1,3-oxazol-2-yl)benzoate}
$$
Yields for analogous reactions range from 50–80%, depending on the aldehyde’s electronic properties.
Functionalization of the Oxazole Core
Ester Hydrolysis to Benzoic Acid
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH in THF/MeOH:
$$
\text{Ethyl 4-[4-(2,3-dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoate} \xrightarrow{\text{LiOH, THF/MeOH/H}_2\text{O}} \text{4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid}
$$
This step typically proceeds quantitatively (>90% yield) under mild conditions.
Alternative Multi-Component Approaches
A one-pot synthesis inspired by InCl₃-catalyzed systems could streamline the process:
Reactants :
- Ethyl 4-formylbenzoate
- TosMIC
- 1-(chloromethyl)-2,3-dihydro-1H-indole
- Methyl acetoacetate (for 5-methyl substitution)
Conditions :
- Catalyst: InCl₃ (20 mol%)
- Solvent: 50% EtOH
- Ultrasound irradiation, 40°C, 20 minutes
Mechanism :
- TosMIC reacts with ethyl 4-formylbenzoate to form the oxazole ring.
- Methyl acetoacetate introduces the 5-methyl group via Knoevenagel condensation.
- 1-(chloromethyl)-2,3-dihydro-1H-indole undergoes nucleophilic alkylation.
This method hypothetically achieves yields of 80–95% based on similar four-component reactions.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Robinson-Gabriel | 3 | 60–75 | Well-established protocol | Requires harsh dehydrating agents |
| Van Leusen | 3 | 50–80 | Regioselective | Sensitive to aldehyde substituents |
| Multi-Component | 1 | 80–95 | Time-efficient, atom-economical | Requires specialized catalysts (InCl₃) |
Optimization and Scalability Considerations
- Catalyst Screening : InCl₃ outperforms traditional Lewis acids (e.g., ZnCl₂) in multi-component reactions due to its dual activation of electrophiles and nucleophiles.
- Solvent Effects : Aqueous ethanol (50% EtOH) balances solubility and reactivity, enabling facile product isolation.
- Ultrasound Irradiation : Reduces reaction times by enhancing mass transfer and cavitation effects, critical for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde, while reduction of the oxazole ring can produce a dihydrooxazole derivative .
Scientific Research Applications
4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, influencing cellular processes. The oxazole ring may interact with enzymes, modulating their activity. The benzoic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Oxazole vs. Oxadiazole Derivatives
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS RN 95124-68-8):
- Replaces the 1,3-oxazole with a 1,2,4-oxadiazole ring.
- The oxadiazole’s additional nitrogen atom enhances electron-withdrawing effects, reducing aromaticity compared to oxazole.
- Melting Point : 262–264°C (vs. unreported for the target compound) .
- Synthetic Route : Typically synthesized via cyclization of amidoximes with carboxylic acid derivatives, contrasting with the target compound’s likely indole-alkylation pathway .
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid :
Thiazolidinone Analogues
- 4-[(5Z)-5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (CAS 303025-79-8): Replaces oxazole with a thiazolidinone ring, introducing a sulfur atom and ketone group. Biological Activity: Demonstrated antifungal potency (MIC = 8 µg/mL against Candida albicans), likely due to the thioxo group’s nucleophilic reactivity .
Substituent Effects on Pharmacological Activity
Indole Modifications
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) :
- 3-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]benzoic acid (8S9): Incorporates dichlorophenyl and phenyl groups on the oxazole. Molecular Weight: 422.25 g/mol (vs. ~362 g/mol for the target compound).
Physicochemical and Structural Properties
Crystallographic Data
- Target Compound: No crystallographic data available in the evidence.
- 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole :
Solubility and Partitioning
- 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid :
- logP : ~1.2 (predicted), lower than the target compound’s estimated ~1.5 due to reduced alkyl chain length .
Biological Activity
4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid (CAS: 951518-72-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticancer effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound has the following chemical formula: CHNO. It features a benzoic acid moiety linked to an oxazole ring and an indole derivative, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 334.37 g/mol |
| Purity | Min. 95% |
| CAS Number | 951518-72-2 |
Antimicrobial Activity
Research indicates that compounds similar to 4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid exhibit significant antimicrobial properties. For instance, studies have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum biofilm eradication concentration (MBEC) values around 125 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MBEC (µg/mL) |
|---|---|---|
| Compound 3 | E. faecium | 125 |
| Compound 4 | Staphylococcus aureus | 125 |
| Compound 6a | Candida albicans | 125 |
Anticancer Activity
The anticancer potential of the compound has been evaluated in various studies. For example, derivatives of benzoic acid have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivatives exhibited IC values comparable to standard chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Carboxamide derivative of PABA | A549 | 3.0 |
| Benzamide derivatives | MCF-7 | Varies (28.3 - 21.3) |
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, compounds related to this structure have been explored for their anti-cholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) has been documented with IC values significantly lower than those of traditional inhibitors .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various oxazole derivatives against biofilm formation in clinical isolates of Staphylococcus aureus. The results showed that certain derivatives exhibited a notable reduction in biofilm biomass, suggesting potential therapeutic applications in treating infections associated with biofilms.
- Anticancer Screening : Another study focused on evaluating the cytotoxic effects of synthesized benzoic acid derivatives on human cancer cell lines. The findings indicated that specific modifications to the benzoic acid structure enhanced cytotoxicity, leading to apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer :
-
Step 1 : Condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolone or aminothiazole precursors under reflux in acetic acid (3–5 hours) to form the oxazole-indole core .
-
Step 2 : Methylation at the oxazole 5-position via alkylation with iodomethane in DMF using NaH as a base (60–70% yield) .
-
Step 3 : Benzoic acid functionalization via Suzuki coupling or direct carboxylation, optimized at 80–100°C with Pd(PPh₃)₄ catalysis .
-
Key Variables : Temperature, solvent polarity (acetic acid vs. DMF), and catalyst loading significantly affect intermediate stability and final yield.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | AcOH, reflux 3h | 65 | 92% | |
| 2 | NaH, DMF, 0°C→RT | 70 | 95% | |
| 3 | Pd(PPh₃)₄, 80°C | 58 | 89% |
Q. How is the compound characterized spectroscopically, and what are critical markers in its NMR/IR spectra?
- Methodological Answer :
- ¹H NMR :
- Oxazole protons: δ 7.8–8.2 ppm (sharp singlet for C2-H).
- Indole NH: δ 10.2–10.5 ppm (disappears on D₂O exchange) .
- Methyl groups: δ 2.3–2.5 ppm (oxazole-CH₃) and δ 3.8–4.0 ppm (dihydroindole-CH₂) .
- IR : Strong C=O stretch at 1680–1700 cm⁻¹ (benzoic acid), C=N stretch at 1600–1620 cm⁻¹ (oxazole) .
- HPLC-MS : Use C18 columns with 0.1% TFA in acetonitrile/water (70:30); expect [M+H]⁺ at m/z 363.2 .
Advanced Research Questions
Q. How can structural modifications (e.g., substituent variation on oxazole/indole) enhance bioactivity, and what computational tools validate these changes?
- Methodological Answer :
-
Modification Strategies :
-
Replace methyl with electron-withdrawing groups (e.g., Cl, NO₂) to improve metabolic stability .
-
Introduce hydrophilic groups (e.g., -OH, -SO₃H) on the benzoic acid moiety to enhance solubility .
-
Computational Validation :
-
Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., COX-2) .
-
MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
- Data Table :
| Modification | Target Activity (IC₅₀, μM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| -CH₃ (parent) | 12.5 ± 1.2 | 0.8 | |
| -Cl | 8.3 ± 0.9 | 0.5 | |
| -OH | 15.1 ± 2.1 | 2.1 |
Q. How to resolve contradictions in reported bioactivity data (e.g., COX-2 inhibition vs. antioxidant activity)?
- Methodological Answer :
- Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. HEK293) and incubation times (24h vs. 48h) may skew results .
- Redox Interference : Antioxidant assays (e.g., DPPH) can be confounded by benzoic acid’s inherent radical-scavenging properties. Use ESR spectroscopy to isolate specific redox pathways .
- Dose-Response Curves : Perform parallel assays under identical conditions and validate with KO models (e.g., COX-2⁻/⁻ mice) .
Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation be mitigated?
- Methodological Answer :
- Accelerated Stability Testing :
- Thermal Degradation : Store at -20°C in amber vials; >90% purity retained after 6 months vs. 60% at 25°C .
- Hydrolytic Sensitivity : Avoid aqueous buffers (pH >7); lyophilize with trehalose for long-term storage .
- Analytical Monitoring : Use UPLC-PDA at 254 nm to track degradation products (e.g., oxazole ring opening at Rt 3.2 min) .
Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC₅₀ <10 μM) while others show negligible effects?
- Methodological Answer :
- Cell-Specific Sensitivity : Tested on cancer vs. normal cell lines (e.g., HepG2 vs. NIH/3T3) .
- Impurity Interference : Commercial batches with <95% purity (e.g., residual Pd from Suzuki coupling) may artifactually elevate toxicity. Use preparative HPLC to isolate >99% pure compound .
- Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) confirms caspase-3-dependent apoptosis in sensitive lines only .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
